molecular formula C20H28N2O2 B10965554 1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone

1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone

Cat. No.: B10965554
M. Wt: 328.4 g/mol
InChI Key: HHJKEJFQKDPRIY-UHFFFAOYSA-N
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Description

1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a benzyl group and a carbonyl group. The structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C20H28N2O2/c1-16(23)21-13-9-19(10-14-21)20(24)22-11-7-18(8-12-22)15-17-5-3-2-4-6-17/h2-6,18-19H,7-15H2,1H3

InChI Key

HHJKEJFQKDPRIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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